molecular formula C14H17N3O4 B13623218 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid

Cat. No.: B13623218
M. Wt: 291.30 g/mol
InChI Key: IGMNEVKYZMGTQX-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) to yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, including the Boc-protected amine group and the carboxylic acid functionality. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-10-8-17-5-4-9(12(18)19)6-11(17)16-10/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

IGMNEVKYZMGTQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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